3-[2-(Dimethylamino)ethoxy]benzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(dimethylamino)ethoxy]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(2)6-7-14-11-5-3-4-10(8-11)9-12/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOORMPRSIIQSGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Benzonitrile Derivatives with Alkoxy Amine Moieties
Advanced Synthetic Routes for Aryloxyalkylamines and Benzonitriles
The synthesis of aryloxyalkylamines, particularly those derived from benzonitrile (B105546), involves the strategic formation of an ether bond and subsequent manipulation of the nitrile functional group. The construction of the core structure of 3-[2-(Dimethylamino)ethoxy]benzonitrile is primarily achieved through nucleophilic substitution reactions, establishing the ether linkage that is central to the molecule's architecture.
Nucleophilic Aromatic Substitution Strategies for Ether Linkage Formation
The formation of the aryl ether bond in this compound can be approached from two primary perspectives: using a halobenzonitrile as the electrophile and an aminoalcohol as the nucleophile, or using a cyanophenol as the nucleophile and a haloalkylamine as the electrophile.
The synthesis of aryl ethers via the reaction of an aryl halide with an alcohol is a classic example of nucleophilic aromatic substitution (SNAr). wikipedia.org In this approach, a 3-halobenzonitrile (e.g., 3-fluorobenzonitrile (B1294923) or 3-chlorobenzonitrile) would react with 2-(dimethylamino)ethanol.
The mechanism of the SNAr reaction involves the attack of a nucleophile on the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The aromaticity of the ring is temporarily broken during this step. The reaction proceeds to completion with the departure of the halide leaving group, which restores the aromatic system. youtube.com For this reaction to be efficient, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgyoutube.com These groups stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.com
In the case of 3-halobenzonitriles, the cyano group (-CN) is a potent electron-withdrawing group. However, its position meta to the halogen leaving group means it cannot stabilize the intermediate via direct resonance delocalization, making the SNAr reaction less favorable compared to its ortho or para counterparts. While the reaction can proceed, it may require more forcing conditions, such as higher temperatures or the use of very strong bases. youtube.com
A more common and generally more efficient method for synthesizing compounds like this compound is the Williamson ether synthesis. khanacademy.org This method involves the reaction of a phenoxide ion with an alkyl halide. For the synthesis of the target molecule, this translates to the reaction of 3-cyanophenol (B46033) with a 2-(dimethylamino)ethyl halide, such as 2-(dimethylamino)ethyl chloride.
The reaction begins with the deprotonation of the hydroxyl group of 3-cyanophenol by a suitable base to form the more nucleophilic 3-cyanophenoxide ion. The phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the 2-(dimethylamino)ethyl halide and displacing the halide in an SN2 reaction to form the desired ether. youtube.com
A well-documented, high-yield industrial synthesis for the analogous compound, 4-[2-(dimethylamino)ethoxy]benzonitrile (B110316), provides a clear blueprint for this method. In that process, 4-cyanophenol is treated with potassium hydroxide (B78521) in acetone (B3395972) to form the phenoxide, followed by the addition of 2-(dimethylamino)ethyl chloride and heating under reflux, achieving a 97% yield. smolecule.comgoogleapis.com A similar protocol applied to 3-cyanophenol is expected to produce this compound with high efficiency.
Table 1: Representative Williamson Ether Synthesis for an Isomeric Alkoxy-Amine Benzonitrile This table is based on the reported synthesis of the para-isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile, as a model for the synthesis of the meta-isomer.
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield | Reference |
| 4-Cyanophenol | 2-(Dimethylamino)ethyl chloride | Potassium Hydroxide | Acetone | Reflux, 8 hours | 97% | googleapis.com |
Reductive Transformation of Nitrile and Related Groups
Once the ether linkage is established, the nitrile group of this compound can be transformed into a primary amine (a benzylamine (B48309) derivative). This reduction is a critical step in the synthesis of many pharmacologically active molecules.
Catalytic hydrogenation is a widely used and often the most economical method for the reduction of nitriles to primary amines. wikipedia.org This process involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. wikipedia.org
Commonly used heterogeneous catalysts include Group 10 metals like Raney Nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂). wikipedia.orgtcichemicals.com Ruthenium-based catalysts have also demonstrated high activity and selectivity. thieme-connect.de
A significant challenge in nitrile hydrogenation is controlling selectivity. The reaction proceeds through an intermediate imine, which can be further attacked by the primary amine product, leading to the formation of secondary and tertiary amines as byproducts. wikipedia.org Another potential side reaction, particularly with palladium catalysts, is the hydrogenolysis of the resulting benzylamine, which cleaves the C-N bond and reduces the aromatic ring, potentially forming toluene (B28343) derivatives. researchgate.net The presence of an ether group, such as the methoxy (B1213986) group in 4-methoxybenzonitrile, has been shown to be compatible with these reduction conditions, suggesting the ether linkage in the target molecule would remain intact. nih.gov
Table 2: Conditions for Catalytic Hydrogenation of Substituted Benzonitriles
| Substrate | Catalyst | Solvent | Conditions | Product | Yield | Reference |
| Benzonitrile | RuCl₃-TPPTS | Water/Organic Biphase | High H₂ pressure, optimized temp. | Benzylamine | >99% | researchgate.net |
| 4-Methoxybenzonitrile | BH₂(N(iPr)₂)/cat. LiBH₄ | THF | Reflux | 4-Methoxybenzylamine | 80% | nih.gov |
| Benzonitrile | 5% Rh/Al₂O₃–Al/H₂O | Water | 25 °C | Dibenzylamine | - | mdpi.com |
Besides catalytic hydrogenation, several stoichiometric reducing agents are effective for converting nitriles to primary amines. These methods are often preferred in laboratory settings due to milder conditions and high selectivity.
Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a powerful and versatile reducing agent that readily converts nitriles to primary amines in high yield. wikipedia.org The reaction typically occurs in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting amine.
Borane-Based Reagents: Diborane (B₂H₆) and other borane (B79455) complexes are also effective for nitrile reduction. wikipedia.org More specialized reagents like diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), can reduce a wide variety of aromatic nitriles. nih.gov Benzonitriles with electron-donating groups, such as the alkoxy group in the target molecule, typically require heating in THF to achieve complete reduction. nih.gov Ammonia (B1221849) borane has also been shown to reduce nitriles to primary amines without the need for a metal catalyst. acs.org
Sodium Borohydride with Metal Catalysts: While sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles, its reactivity can be enhanced by the addition of transition metal salts. A patented method for the reduction of the isomeric 4-[2-(dimethylamino)ethoxy]benzonitrile utilizes a combination of sodium borohydride and copper(II) sulfate (B86663) in ethanol, followed by refluxing for 20 hours to produce the corresponding benzylamine in 80% yield. googleapis.comgoogle.com This method avoids the use of high-pressure hydrogen gas and flammable metal catalysts like Raney Nickel. googleapis.com
Formation of Dimethylaminoethoxy Side Chains
The introduction of the dimethylaminoethoxy moiety onto a benzonitrile scaffold is a critical step in the synthesis of the target compound and its analogues. The most prevalent methods involve the formation of an ether linkage between a phenolic precursor and an amino-functionalized alkyl chain.
Alkylation of Amines with Halogenated Ethers
A primary and widely adopted method for forming the aryl ether bond is through a Williamson-type ether synthesis. This reaction involves the deprotonation of a hydroxybenzonitrile by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an alkyl halide such as 2-(dimethylamino)ethyl chloride.
For instance, in the synthesis of the related intermediate 4-[2-(Dimethylamino)ethoxy]benzonitrile, 4-hydroxybenzonitrile (B152051) is treated with a base like potassium hydroxide in a solvent such as acetone. The reaction mixture is typically heated to reflux, followed by the addition of 2-(dimethylamino)ethyl chloride. googleapis.comchemicalbook.com This process proceeds for several hours to ensure complete reaction. A patented method reports dissolving 4-hydroxybenzonitrile in acetone with potassium hydroxide, refluxing for one hour, and then adding 2-(dimethylamino)ethyl chloride, which results in a 97% yield of the product after refluxing for an additional eight hours. googleapis.com The final product is isolated through standard workup procedures, including extraction and solvent removal. googleapis.com This methodology is directly translatable to the synthesis of the 3-isomer by starting with 3-hydroxybenzonitrile.
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Hydroxybenzonitrile | 1. Potassium Hydroxide (KOH) 2. 2-(Dimethylamino)ethyl chloride | Acetone | Reflux, 8 hours | 97% | googleapis.com |
Esterification and Subsequent Reduction Strategies
While direct alkylation is common for forming the ether linkage, alternative strategies involving esterification and reduction are employed for creating derivatives of these molecules. A key transformation for compounds like this compound is the reduction of the nitrile group to a primary amine, yielding a benzylamine derivative. These benzylamines are often the ultimate target for use in further synthetic steps.
A patented process describes the reduction of 4-[2-(Dimethylamino)ethoxy]benzonitrile to the corresponding benzylamine. google.com In this method, the benzonitrile derivative is dissolved in ethanol. A catalytic amount of copper(II) sulfate pentahydrate is added, followed by the slow addition of sodium borohydride. The reaction is then refluxed for an extended period, such as 20 hours, to complete the reduction. google.com This approach is presented as a safer alternative to catalytic hydrogenation using highly flammable catalysts like Raney nickel under high pressure. googleapis.comgoogle.com The resulting 4-[2-(dimethylamino)ethoxy]benzylamine (B129024) is a crucial intermediate for various applications. google.comgoogle.com
Stereoselective Synthesis Approaches for Analogous Compounds
The compound this compound is achiral. However, stereoselective synthesis becomes a critical consideration for analogous compounds where a stereocenter is present. For example, a chiral center could be introduced on the ethoxy side chain, or the benzonitrile ring could be part of a larger, chiral molecular framework.
The synthesis of such chiral analogues would necessitate stereoselective methods to control the three-dimensional arrangement of atoms. General strategies for achieving this include:
Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials. For instance, a chiral amino alcohol could be used in the initial ether synthesis step, transferring its stereochemistry to the final product.
Asymmetric Catalysis : The use of chiral catalysts can induce enantioselectivity in a reaction. For example, a stereoselective reduction of a ketone precursor or an asymmetric alkylation could establish a chiral center with high enantiomeric excess.
Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.
While specific examples for this compound are not prevalent, the principles of stereoselective synthesis are broadly applicable in modern organic chemistry for creating complex and specific molecular architectures. masterorganicchemistry.com The synthesis of O-alkylhydroxylamines and related amino acids, for example, often involves strategies to control stereochemistry, such as electrophilic amination using N-Boc-oxaziridines. researchgate.net
Green Chemistry Principles in the Synthesis of Aryl Nitrile Ethers
The growing emphasis on sustainable industrial processes has driven the adoption of green chemistry principles in the synthesis of fine chemicals, including aryl nitrile ethers. unibo.it The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.
Several areas of the synthesis of benzonitrile derivatives with alkoxy-amine moieties can be improved through green chemistry:
Alternative Solvents : Traditional syntheses often use volatile organic compounds (VOCs) like acetone or chlorinated solvents. googleapis.com Green alternatives include water, supercritical fluids, or ionic liquids. Metal-free arylations of alcohols have been successfully performed in water, offering a significantly more environmentally friendly process. organic-chemistry.org
Catalysis : The development of more efficient and recyclable catalysts can reduce waste and improve atom economy. For the synthesis of nitriles, researchers have developed non-noble metal oxide-based nanocatalysts that allow for the use of aqueous ammonia and molecular oxygen, avoiding toxic cyanide reagents. nih.gov
Alternative Reagents and Feedstocks : Replacing hazardous reagents is a core principle of green chemistry. The direct cyanation of carboxylic acids using paired electrosynthesis in liquid ammonia at room temperature represents a novel route that avoids toxic reagents and harsh conditions. rsc.org Similarly, using ionic liquids that can be easily recovered and recycled has been shown to be effective for producing benzonitrile from benzaldehyde. researchgate.net
Process Intensification : Techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption.
| Principle | Traditional Approach | Green Alternative | Reference |
|---|---|---|---|
| Safer Solvents | Use of acetone, dichloromethane, or other VOCs. | Employing water or recyclable ionic liquids as the reaction medium. | organic-chemistry.orgresearchgate.net |
| Safer Reagents | Use of toxic cyanide salts for nitrile formation. | Cyanide-free routes, such as using aqueous ammonia with nanocatalysts or electrochemical methods. | nih.govrsc.org |
| Energy Efficiency | Prolonged heating under reflux for many hours. | Microwave-assisted reactions to reduce time and energy; electrochemical synthesis at room temperature. | nih.gov |
| Waste Prevention | Use of stoichiometric reagents and complex purification. | Use of catalytic processes and designing reactions for simple, non-chromatographic workups. | nih.govscribd.com |
Large-Scale Synthesis Considerations for Related Intermediates
Transitioning a synthetic route from the laboratory bench to large-scale industrial production introduces a distinct set of challenges and priorities. For intermediates like 4-[2-(Dimethylamino)ethoxy]benzonitrile, scalability, cost-effectiveness, safety, and robustness are paramount. google.com
Key considerations for the large-scale synthesis of these compounds include:
Cost of Goods : The price of starting materials and reagents is a major factor. The use of inexpensive and readily available precursors like 4-hydroxybenzonitrile is favored. googleapis.comgoogle.com
Process Safety : Industrial-scale reactions must minimize safety risks. A significant advantage of the synthetic route using copper(II)sulfate and sodium borohydride for nitrile reduction is that it avoids the use of high-pressure hydrogen gas and pyrophoric catalysts like Raney nickel, which pose considerable hazards. googleapis.comgoogle.com
Yield and Purity : High yields and purities are essential for economic viability. Processes are optimized to maximize conversion and simplify purification, often favoring crystallization or extraction over costly and time-consuming chromatographic methods. googleapis.com
Waste Management : The environmental impact and cost of waste disposal are critical. Processes that are atom-economical and generate minimal, non-hazardous waste are preferred.
| Consideration | Lab-Scale Focus | Large-Scale Focus |
|---|---|---|
| Primary Goal | Proof of concept, synthesis of material for testing. | Cost-effective, safe, and robust production. |
| Reagent Choice | Effectiveness and availability in small quantities. | Cost, availability in bulk, safety, and handling. |
| Reaction Conditions | Often optimized for yield and purity, may use extreme temperatures/pressures. | Optimized for safety and energy efficiency; avoids hazardous conditions (e.g., high-pressure H₂). google.com |
| Purification | Chromatography is common. | Crystallization, distillation, and extraction are preferred. googleapis.com |
| Throughput | Low (milligrams to grams). | High (kilograms to tons). |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 4-[2-(Dimethylamino)ethoxy]benzonitrile |
| 3-Hydroxybenzonitrile |
| 4-Hydroxybenzonitrile |
| 2-(Dimethylamino)ethyl chloride |
| Potassium Hydroxide |
| Acetone |
| 4-[2-(Dimethylamino)ethoxy]benzylamine |
| Ethanol |
| Copper(II) sulfate pentahydrate |
| Sodium borohydride |
| Raney Nickel |
| N-Boc-oxaziridine |
| Benzaldehyde |
Analytical Chemistry Research and Method Development
Development of Chromatographic Methods for Quantification in Research Samples
Chromatographic techniques are fundamental for separating 3-[2-(Dimethylamino)ethoxy]benzonitrile from complex matrices, allowing for its accurate quantification in research and development samples. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of an effective HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
For benzonitrile (B105546) derivatives, reversed-phase HPLC is a common approach. A C18 or C8 column is typically employed as the stationary phase due to its hydrophobic nature, which allows for the retention of the aromatic benzonitrile core. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The inclusion of a buffer is particularly important for this compound to control the ionization state of the tertiary amine group, thereby ensuring reproducible retention times and good peak shapes. A slightly acidic pH, achieved through the addition of modifiers like formic acid or trifluoroacetic acid, can protonate the dimethylamino group, which can enhance retention on certain columns and improve peak symmetry.
A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the target compound while also separating it from less polar impurities. Detection is typically achieved using a UV detector, as the benzonitrile chromophore exhibits significant absorbance in the UV region, often around 210 nm to 254 nm.
Table 1: Illustrative HPLC Method Parameters for Benzonitrile Derivatives
| Parameter | Example Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 220 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Techniques
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the molecular weight and structure of this compound, GC can be a suitable method for its quantification, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification.
The selection of an appropriate GC column is critical for the successful separation of the analyte. A mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is often a good starting point. This type of column provides a balance of dispersive and dipole-dipole interactions, which can effectively resolve the target compound from other components in a sample.
The injector and detector temperatures must be optimized to ensure efficient volatilization of the compound without causing thermal degradation. The oven temperature program typically starts at a lower temperature and is ramped up to facilitate the separation of compounds with different boiling points. Helium is the most commonly used carrier gas.
When coupled with a mass spectrometer, GC-MS provides not only retention time data for quantification but also mass spectra that can confirm the identity of the compound by comparing its fragmentation pattern to a reference library or by analyzing the molecular ion peak.
Table 2: General GC-MS Parameters for Analysis of Organic Compounds
| Parameter | Example Condition |
| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), then 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for assessing its purity. Each technique provides unique information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the protons of the ethoxy chain, and the methyl groups on the nitrogen atom. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7.0-7.5 ppm). The two methylene (B1212753) groups of the ethoxy chain will present as triplets, with the one adjacent to the oxygen appearing further downfield than the one adjacent to the nitrogen. The six protons of the two methyl groups on the nitrogen will give a sharp singlet in the upfield region.
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The nitrile carbon will be observed in the downfield region (around 119 ppm), while the aromatic carbons will appear between 115 and 160 ppm. The carbons of the ethoxy chain and the methyl groups will be found in the more upfield region of the spectrum.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic CH | 7.0 - 7.5 (m) | 115 - 131 |
| Aromatic C-O | - | ~158 |
| Aromatic C-CN | - | ~113 |
| Nitrile C≡N | - | ~119 |
| O-CH₂ | ~4.1 (t) | ~66 |
| N-CH₂ | ~2.7 (t) | ~58 |
| N-(CH₃)₂ | ~2.3 (s) | ~45 |
Note: 'm' denotes multiplet, 't' denotes triplet, 's' denotes singlet. Predicted values are approximate.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, which has a molecular weight of 190.24 g/mol , the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 190 under electron ionization (EI) conditions.
A prominent fragment ion is often observed at m/z 58, corresponding to the stable [CH₂=N(CH₃)₂]⁺ fragment, which arises from the cleavage of the bond between the two methylene groups of the ethoxy chain. This is a characteristic fragmentation for compounds containing a dimethylaminoethyl group. Other fragments corresponding to the loss of parts of the side chain or cleavage of the benzonitrile ring may also be observed.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions, respectively.
The IR spectrum of this compound will exhibit characteristic absorption bands. A strong, sharp peak around 2230-2220 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. The C-O stretching vibrations of the ether linkage will appear in the region of 1250-1000 cm⁻¹. The aromatic C-H stretching can be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethoxy and methyl groups will be seen just below 3000 cm⁻¹.
UV-Vis spectroscopy can be used to study the electronic transitions within the molecule. The benzonitrile chromophore is expected to show absorption maxima in the UV region. The presence of the ethoxy substituent on the aromatic ring can cause a slight shift in the absorption wavelength compared to unsubstituted benzonitrile. This technique can be particularly useful for quantitative analysis using Beer-Lambert's law, especially in HPLC with a UV detector.
Table 4: Key Spectroscopic Data for this compound
| Technique | Feature | Characteristic Value/Region |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 190 |
| Major Fragment | m/z 58 | |
| IR Spectroscopy | C≡N Stretch | ~2225 cm⁻¹ |
| C-O Stretch | ~1250-1000 cm⁻¹ | |
| Aromatic C-H Stretch | >3000 cm⁻¹ | |
| Aliphatic C-H Stretch | <3000 cm⁻¹ | |
| UV-Vis Spec | Absorption Max (λmax) | In UV region (e.g., ~220-280 nm) |
Impurity Profiling and Characterization in Synthetic Batches
The synthesis of any chemical compound, including This compound , can result in the formation of impurities. These impurities can arise from various sources, including starting materials, intermediates, by-products, and degradation products. The process of identifying and quantifying these impurities is known as impurity profiling and is a critical component of quality control in chemical synthesis.
Detailed research findings on the specific impurities generated during the synthesis of This compound are not extensively available in the public domain. However, based on the general principles of organic synthesis, potential impurities could include unreacted starting materials such as 3-hydroxybenzonitrile and 2-(dimethylamino)ethyl chloride, as well as by-products from side reactions. The characterization of these impurities would typically involve a combination of chromatographic and spectroscopic techniques.
Common Analytical Techniques for Impurity Profiling:
Advanced analytical instrumentation is employed to separate, identify, and quantify impurities in synthetic batches.
High-Performance Liquid Chromatography (HPLC): A cornerstone technique for separating components in a mixture. For a compound like This compound , a reversed-phase HPLC method would likely be developed to separate it from polar and non-polar impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is invaluable for the identification of unknown impurities by providing molecular weight and fragmentation data.
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of isolated impurities, providing detailed information about the chemical environment of atoms within the molecule.
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the impurities.
Interactive Data Table: Potential Impurities in the Synthesis of this compound
| Potential Impurity Name | Chemical Formula | Potential Origin | Typical Analytical Method for Detection |
| 3-Hydroxybenzonitrile | C₇H₅NO | Unreacted starting material | HPLC, GC-MS |
| 2-(Dimethylamino)ethyl chloride | C₄H₁₀ClN | Unreacted starting material | GC-MS, IC |
| Positional Isomers (e.g., 2- or 4-substituted) | C₁₁H₁₄N₂O | Side reactions during synthesis | HPLC, LC-MS |
| Over-alkylated by-products | Variable | Side reactions | LC-MS |
| Degradation products | Variable | Instability of the main compound under certain conditions | HPLC, LC-MS |
Note: This table is illustrative and based on general synthetic principles. Specific impurities would need to be confirmed through experimental analysis of actual synthetic batches.
Standardization and Reference Material Development for Research Use
The development of a certified reference material (CRM) or a well-characterized reference standard is fundamental for the accurate quantification and identification of a chemical compound in various research and quality control applications. A reference standard for This compound would be a highly purified and characterized sample of the compound.
The process of developing a reference standard involves:
Synthesis and Purification: The compound is synthesized and then subjected to rigorous purification techniques, such as recrystallization or preparative chromatography, to achieve a very high level of purity.
Comprehensive Characterization: The purified material is then extensively characterized to confirm its identity and purity. This involves a battery of analytical tests.
Purity Assignment: The purity of the reference standard is determined using a mass balance approach, which accounts for organic impurities, water content, residual solvents, and non-volatile residues.
Stability Studies: The stability of the reference material is assessed under various storage conditions to establish a recommended re-test date or shelf life.
Interactive Data Table: Analytical Characterization for Reference Standard Development
| Analytical Technique | Purpose | Typical Expected Result for a Reference Standard |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of organic impurities | Purity >99.5% |
| Mass Spectrometry (MS) | Confirmation of molecular weight and structure | Mass spectrum consistent with the molecular formula C₁₁H₁₄N₂O |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural confirmation and identification of impurities | Spectra consistent with the proposed structure of This compound |
| Infrared (IR) Spectroscopy | Confirmation of functional groups | IR spectrum showing characteristic absorptions for nitrile, ether, and aromatic groups |
| Elemental Analysis | Confirmation of elemental composition | Experimental values for C, H, N, and O within ±0.4% of the theoretical values |
| Karl Fischer Titration | Determination of water content | Low water content, typically <0.5% |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and non-volatile residue | High thermal stability and low non-volatile residue |
Currently, specific, publicly available research detailing the development of a certified reference material for This compound is limited. However, the principles outlined above represent the standard approach that would be taken to establish such a material for research use.
Role As a Chemical Intermediate and Precursor in Organic Synthesis
Synthesis of Complex Organic Molecules
As a functionalized benzonitrile (B105546), 3-[2-(Dimethylamino)ethoxy]benzonitrile possesses reactive sites—the nitrile group and the tertiary amine—that suggest its potential as a building block in the synthesis of more complex molecules. However, specific applications in advanced synthetic methodologies are not extensively documented.
Utilization in Click Chemistry and Nucleophilic Additions
Click chemistry refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being a prime example. organic-chemistry.orgbiochempeg.com For this compound to participate in standard click chemistry, it would first need to be chemically modified to incorporate either an azide (B81097) or a terminal alkyne group. A literature search did not yield specific examples or protocols for the derivatization of this compound for use in click chemistry reactions.
The nitrile group (C≡N) is an electrophilic site susceptible to nucleophilic addition. masterorganicchemistry.com This reaction is fundamental in organic synthesis for creating new carbon-carbon or carbon-heteroatom bonds. The addition of a nucleophile transforms the sp-hybridized carbon of the nitrile into an sp2-hybridized carbon of an imine intermediate, which can be further hydrolyzed to a ketone or reduced to an amine. Despite these established principles of reactivity for the benzonitrile functional group, specific studies detailing nucleophilic addition reactions with this compound are not available in the reviewed literature.
Preparation of Aromatic Amines and Amides
The conversion of nitriles to primary amines through reduction is a common and vital transformation in organic synthesis. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. For instance, the reduction of the related 4-[2-(dimethylamino)ethoxy]benzonitrile (B110316) to 4-[2-(dimethylamino)ethoxy]benzylamine (B129024) is a documented step in the synthesis of Itopride. google.com This suggests that this compound could similarly be reduced to form 3-[2-(dimethylamino)ethoxy]benzylamine. However, specific experimental data, including reaction conditions and yields for this direct conversion, are not described in the available scientific literature.
The hydrolysis of a nitrile group can produce a carboxylic acid or an amide, depending on the reaction conditions. The direct, controlled hydration of a nitrile to an amide is a valuable synthetic route. While general methods for nitrile-to-amide conversion exist, research detailing the specific application of these methods to this compound to produce 3-[2-(Dimethylamino)ethoxy]benzamide is not present in the surveyed literature.
Applications in Materials Science Research
Organic molecules with donor-acceptor functionalities, such as those present in this compound (the dimethylamino group as a donor and the benzonitrile as an acceptor), are often investigated for applications in materials science. These applications can include the development of organic light-emitting diodes (OLEDs), nonlinear optical materials, or fluorescent sensors. researchgate.net However, a review of current literature indicates that this compound has not been a specific subject of study for materials science applications. Research in this area tends to focus on related molecules with different substitution patterns or more extended π-conjugated systems. nih.gov
Photophysical Studies and Intramolecular Charge Transfer Mechanisms
The phenomenon of intramolecular charge transfer (ICT) is extensively studied in donor-acceptor substituted aromatic compounds, with 4-(N,N-dimethylamino)benzonitrile (DMABN) being the archetypal example. nih.govarxiv.org In such molecules, photoexcitation can lead to a transfer of electron density from the donor portion to the acceptor portion, resulting in an excited state with a large dipole moment. This process often gives rise to unique photophysical properties, such as dual fluorescence, where emission is observed from both a locally excited (LE) state and a charge-transfer (ICT) state. nih.govbibliotekanauki.pl
Given its structure, featuring an electron-donating dimethylaminoethoxy group and an electron-withdrawing benzonitrile group, this compound would be expected to exhibit ICT characteristics. The relative position of the donor and acceptor (meta-substitution) would influence the electronic coupling and the resulting photophysical properties compared to its ortho and para isomers. Nevertheless, specific photophysical studies, including measurements of fluorescence quantum yields, lifetimes, and detailed investigation of its ICT mechanism, for this compound are not reported in the accessible scientific literature. science.govresearchgate.net
Derivatization for Radiochemical Synthesis (e.g., PET Imaging Precursors)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide (e.g., Fluorine-18 or Carbon-11). nih.gov The synthesis of these radiotracers requires unlabeled precursor molecules that can be efficiently and rapidly radiolabeled. nih.gov
Compounds with structures similar to this compound are sometimes used as scaffolds for developing PET radioligands for imaging neuroreceptors or other biological targets. nih.gov The tertiary amine and aromatic ring are common features in central nervous system (CNS) drug candidates. A precursor for PET would typically contain a leaving group (like a nitro, halogen, or trimethylstannyl group) at a position suitable for nucleophilic or electrophilic radiofluorination or radiomethylation.
While the general potential exists, there is no specific mention in the reviewed literature of this compound being used or derivatized as a precursor for radiochemical synthesis for PET imaging.
Data Tables
Table 1: Summary of Synthetic Applications for this compound No specific data available in the reviewed literature.
Table 2: Reported Photophysical Properties of this compound No specific data available in the reviewed literature.
Table 3: Use in Radiochemical Synthesis No specific data available in the reviewed literature.
Q & A
Q. Advanced
- Variable-temperature NMR : Mitigates signal broadening caused by dynamic processes (e.g., hindered rotation of the dimethylamino group) .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals, such as distinguishing methoxy and methylene protons in the dimethylaminoethoxy chain .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for (E)-3-(2-hydroxy-3-methoxybenzylidene-amino)benzonitrile .
What are the key considerations in designing a purification protocol for this compound?
Q. Basic
- Extraction : Use ethyl acetate/water partitioning to remove polar impurities (e.g., unreacted starting materials) .
- Chromatography : Silica gel columns with gradients of ethyl acetate in hexane (e.g., 20–50%) effectively separate the product from byproducts .
- Drying agents : Anhydrous Na₂SO₄ or MgSO₄ prevents residual water from affecting purity .
How does the electronic environment of the benzonitrile ring influence reactivity in nucleophilic reactions?
Q. Advanced
- Electron-withdrawing nitrile group : Activates the ring for electrophilic substitution at the meta position, as seen in 4-formyl-3-methoxybenzonitrile synthesis .
- Electron-donating dimethylaminoethoxy group : Stabilizes intermediates in coupling reactions (e.g., Suzuki-Miyaura) by resonance effects, though steric hindrance may reduce yields in bulky substrates .
How can researchers mitigate side reactions during the synthesis of this compound?
Q. Advanced
- Protecting groups : Temporarily block reactive sites (e.g., using Boc for amines) to prevent over-alkylation .
- Low-temperature quenching : Adding reactions to ice-cwater reduces hydrolysis of the nitrile group .
- Inert atmosphere : Prevents oxidation of the dimethylamino group during prolonged heating .
What analytical challenges arise in quantifying trace impurities in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
